

physical and chemical properties of Perfluorocyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Perfluorocyclohexane**

Cat. No.: **B1265658**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of
Perfluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorocyclohexane (PFCH), with the chemical formula C_6F_{12} , is a perfluorocarbon, a derivative of cyclohexane where all hydrogen atoms are substituted with fluorine.[1][2] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of **perfluorocyclohexane**, along with relevant experimental protocols. Its unique characteristics, such as high thermal stability and chemical inertness, make it a compound of significant interest in various scientific and industrial fields, including medical imaging, electronics, and as a specialized solvent.[3]

Physical Properties of Perfluorocyclohexane

Perfluorocyclohexane is a clear, waxy solid at room temperature.[1] It is notable for its high vapor pressure, which causes it to readily sublime.[1] The molecule predominantly exists in a chair conformation.[1]

Quantitative Physical Data

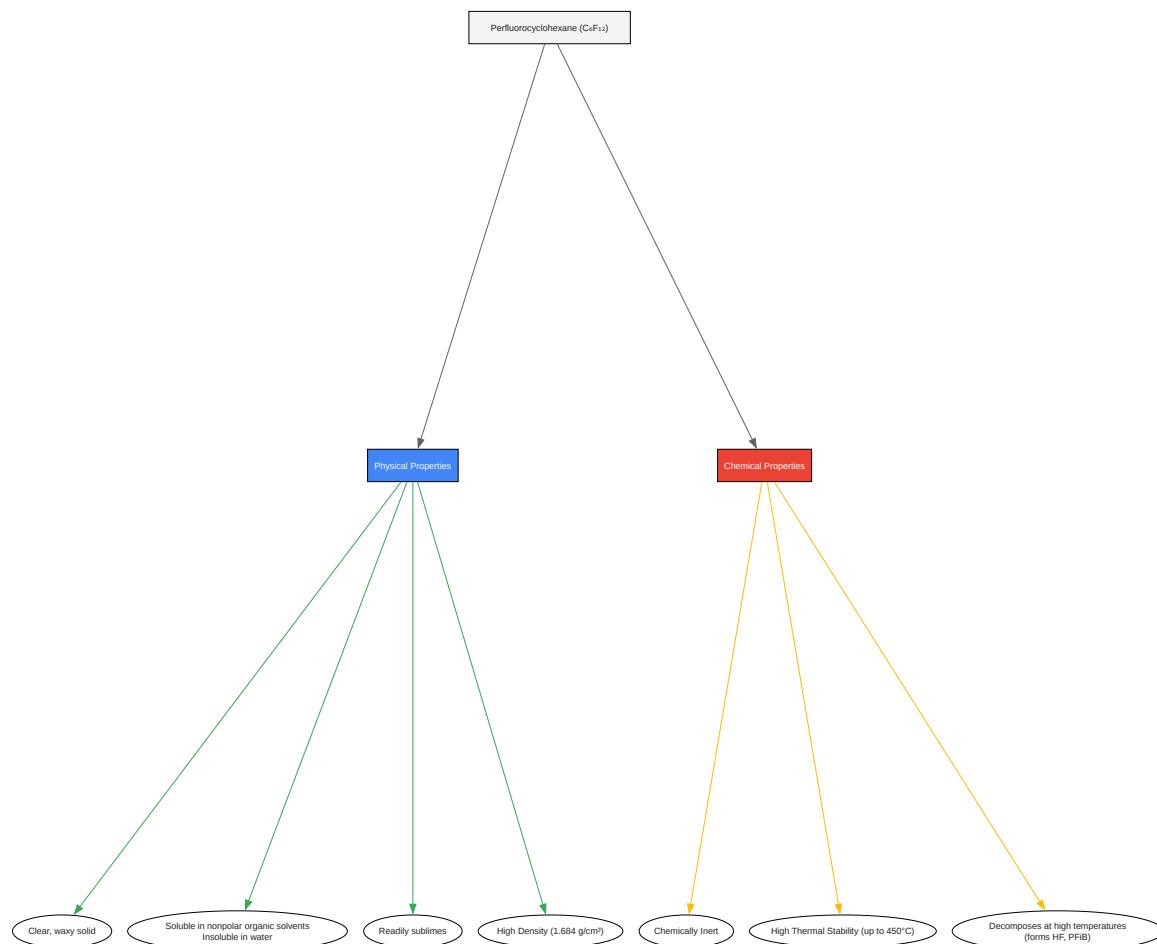
The following table summarizes the key physical properties of **perfluorocyclohexane**:

Property	Value	Units
Molecular Formula	C_6F_{12}	
Molar Mass	300.047	g/mol
Melting Point	51-52	°C (sublimes) [1] [4] [5]
Boiling Point	59-60	°C [1] [4]
Density	1.684	g/cm ³ [1] [4]
Vapor Pressure	171.0	mmHg [6]
Refractive Index	1.2685	
Critical Temperature	184	°C
Critical Pressure	2.4	atm
LogP (Octanol/Water Partition Coefficient)	2.91-3.81	[7] [8]

Solubility

Due to its nonpolar nature stemming from the high fluorine content, **perfluorocyclohexane** exhibits minimal solubility in polar solvents like water.[\[9\]](#) However, it is miscible with many nonpolar organic solvents, including hexane, chloroform, and toluene.[\[1\]](#)[\[9\]](#) The solubility of gases, such as oxygen, is significantly higher in **perfluorocyclohexane** compared to conventional organic solvents, a property attributed to the weak intermolecular forces.

Chemical Properties of Perfluorocyclohexane


The strength of the carbon-fluorine bond imparts exceptional chemical inertness and thermal stability to **perfluorocyclohexane**.[\[3\]](#)

Reactivity and Stability

Perfluorocyclohexane is chemically inert and does not readily react with most chemicals, including strong acids and bases.[\[2\]](#) It demonstrates high thermal stability, with studies indicating no significant degradation at temperatures up to 450°C.[\[3\]](#)[\[4\]](#) This resilience makes it

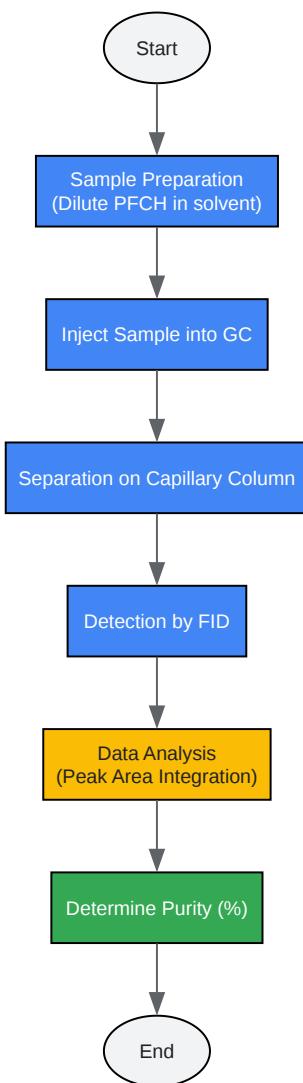
suitable for high-temperature applications.^[3] However, under certain high-temperature conditions, toxic byproducts like perfluoroisobutene (PFiB) could potentially form.^[3] Thermal decomposition can also generate carbon oxides and hydrogen fluoride.^[10]

The following diagram illustrates the key properties of **perfluorocyclohexane**.

[Click to download full resolution via product page](#)

Caption: Key physical and chemical properties of **perfluorocyclohexane**.

Experimental Protocols


A variety of analytical techniques are employed to characterize **perfluorocyclohexane** and determine its purity.

Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of **perfluorocyclohexane**.

- Sample Preparation: A dilute solution of the **perfluorocyclohexane** sample is prepared in a suitable volatile solvent.
- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column with a nonpolar stationary phase is typically used.
- Method:
 - A small volume of the prepared sample is injected into the GC inlet.
 - The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column.
 - Components of the sample are separated based on their boiling points and interactions with the stationary phase.
 - The FID detects the separated components as they elute from the column.
- Data Analysis: The purity is determined by comparing the peak area of **perfluorocyclohexane** to the total area of all peaks in the chromatogram.

The following diagram outlines a typical workflow for purity analysis by GC.

[Click to download full resolution via product page](#)

Caption: Workflow for purity analysis of **perfluorocyclohexane** by GC.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{19}F and ^{13}C NMR are used to confirm the molecular structure. At room temperature, rapid "chair-flip" conformational changes result in single, time-averaged signals for the fluorine and carbon atoms.[3] At lower temperatures, these signals can resolve into distinct peaks for the axial and equatorial positions.[3]
- Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is valuable for studying the thermal stability and decomposition products of **perfluorocyclohexane**.[3] The strong infrared absorption of C-F bonds, typically between 1000 and 1300 cm^{-1} , allows for the identification of fluorinated compounds in the gas phase during thermal stressing studies. [3]
- Mass Spectrometry (MS): Mass spectrometry is used for the identification and quantification of **perfluorocyclohexane**.[3] It provides a fragmentation pattern that is characteristic of the molecule's structure.

Thermal Analysis

Thermal stressing studies are conducted to evaluate the stability of **perfluorocyclohexane** at elevated temperatures.

- Methodology:
 - A sample of **perfluorocyclohexane** is placed in a controlled environment, such as a sealed vessel or a flow reactor.
 - The sample is heated to a specific temperature for a defined period. This can be done in an inert (e.g., nitrogen, argon) or oxidizing (e.g., air) atmosphere, and in the presence or absence of catalysts.
 - The gas-phase products are continuously or periodically analyzed using techniques like FTIR or GC-MS to identify and quantify any decomposition products.

The following diagram illustrates the logical flow of a thermal stressing experiment.

[Click to download full resolution via product page](#)

Caption: Logical workflow of a thermal stressing experiment for **perfluorocyclohexane**.

Applications in Research and Drug Development

The unique properties of **perfluorocyclohexane** make it valuable in several areas of research and development:

- Medical Imaging: Its ability to dissolve gases and its inertness make it a candidate for use as a contrast agent.[\[3\]](#)
- Specialized Solvent: In chemical synthesis, it can be used as a solvent for specific reactions involving fluorinated compounds.[\[3\]](#)
- Thermal Management: Its high thermal stability allows for its use in cooling systems for electronics.[\[3\]](#)
- Advanced Materials: It can be incorporated into the synthesis of advanced fluoropolymers.[\[3\]](#)

Conclusion

Perfluorocyclohexane is a highly fluorinated compound with a distinct set of physical and chemical properties, primarily characterized by its chemical inertness and high thermal stability. A thorough understanding of these properties, verified through established experimental protocols, is crucial for its safe and effective application in research, drug development, and various industrial processes. Its unique characteristics continue to drive research into new and innovative applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Perfluorocyclohexane - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Perfluorocyclohexane | 355-68-0 | Benchchem [benchchem.com]
- 4. Perfluorocyclohexane (355-68-0) for sale [vulcanchem.com]

- 5. 355-68-0 CAS MSDS (PERFLUOROCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Perfluorocyclohexane | C6F12 | CID 9640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Perfluorocyclohexane | lookchem [lookchem.com]
- 8. perfluorocyclohexane [stenutz.eu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- To cite this document: BenchChem. [physical and chemical properties of Perfluorocyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265658#physical-and-chemical-properties-of-perfluorocyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com